4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-21-17(22-26-13)14-4-5-16(19-11-14)23-6-8-24(9-7-23)18(25)20-12-15-3-2-10-27-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFOMRZZGKXWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide , often referred to in the literature as a derivative of piperazine and oxadiazole, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The unique structural features of this compound, including the oxadiazole and piperazine moieties, suggest diverse mechanisms of action that could be leveraged in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 322.37 g/mol . Key chemical properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| LogP (Partition Coefficient) | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Acid Dissociation Constant (pKa) | 9.52 |
These properties indicate a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Anticancer Potential
Research indicates that derivatives of 1,3,4-oxadiazoles , including those similar to the compound , exhibit significant anticancer properties. These compounds have been shown to target various enzymes involved in cancer cell proliferation such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
- Thymidine Phosphorylase
For instance, a study highlighted that oxadiazole derivatives can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating their potential as cytotoxic agents .
The mechanisms through which these compounds exert their effects include:
- Enzyme Inhibition : Targeting specific enzymes crucial for cancer cell survival.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Disrupting normal cell cycle progression, particularly at the G0-G1 phase.
Case Studies and Research Findings
Several studies have provided empirical data supporting the biological activity of related compounds:
- Cytotoxicity Assays : Compounds similar to the one under review showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- Molecular Docking Studies : These studies revealed favorable interactions between the oxadiazole scaffold and target proteins involved in cancer progression, suggesting high specificity and potential efficacy .
- Flow Cytometry Analysis : This technique was employed to assess apoptosis induction in cancer cells treated with oxadiazole derivatives, confirming their role as effective anticancer agents .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cell lines (e.g., MCF-7) |
| Enzyme Inhibition | Effective against telomerase and HDAC |
| Apoptosis Induction | Induces apoptosis in treated cells |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Substituent Effects on Bioactivity
- 5-Methyl-1,2,4-oxadiazole vs. However, trifluoromethyl groups enhance electron-withdrawing effects, which may increase potency in oxidative environments .
- Thiophen-2-ylmethyl vs. Pyridinyl or Phenyl Groups :
The thiophene moiety in the target compound offers moderate lipophilicity (clogP ~2.5 estimated) compared to pyridine (clogP ~1.8) or trifluoromethylphenyl groups (clogP ~3.0), balancing solubility and membrane permeability .
Pharmacological Profiles
- Enzyme Inhibition :
The target compound’s piperazine-carboxamide scaffold is shared with GSK-3β inhibitors (e.g., compound 32 in ), which exhibit IC₅₀ values <100 nM. However, substitution with thiophen-2-ylmethyl instead of cyclopropanecarboxamide (as in ) may shift selectivity toward other kinases. - Antimicrobial Activity : ML267 () demonstrates potent bacterial growth inhibition (MIC ≤1 µg/mL) via phosphopantetheinyl transferase inhibition, a mechanism less likely in the target compound due to its thiophene substituent.
Q & A
Q. What are the key synthetic steps and reagents for preparing this compound?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
- Coupling reactions : Linking the pyridine and piperazine moieties via nucleophilic substitution or amide bond formation, often in solvents such as dimethylformamide (DMF) or ethanol .
- Purification : Chromatography (normal or reverse-phase) or recrystallization from DMSO/water mixtures to achieve >95% purity . Note: Reaction yields are highly dependent on stoichiometric control of intermediates like thiosemicarbazides or isocyanates .
Q. How is the compound’s structure confirmed post-synthesis?
Analytical characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (e.g., thiophene at δ 6.8–7.4 ppm) and aliphatic piperazine signals (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
- Infrared (IR) spectroscopy : Peaks at 1610–1650 cm⁻¹ for C=N/C=O groups .
Q. What purification methods are recommended for isolating the compound?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediate purification .
- Recrystallization : Using DMF/water or acetic acid/water mixtures for final product isolation .
- Purity validation : HPLC with C18 columns (≥99% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while dichloromethane minimizes side reactions .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization, reducing reaction time from 24h to 6h .
- Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for amide coupling to prevent decomposition . Data contradiction: Excess POCl₃ may over-chlorinate thiophene rings, necessitating strict stoichiometric control .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response studies : Test across a wide concentration range (nM–μM) to identify IC₅₀ values for kinase inhibition or antimicrobial activity .
- Target specificity assays : Use siRNA knockdown or CRISPR-Cas9 models to validate interactions with suspected targets (e.g., tyrosine kinases) .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct vs. off-target effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
- QSAR modeling : Use Hammett constants or logP values to correlate substituent effects (e.g., methyl vs. chloro groups on oxadiazole) with bioactivity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How does the compound’s stability vary under different storage conditions?
- Degradation pathways : Hydrolysis of the carboxamide group in acidic/basic conditions (pH <3 or >10) .
- Stabilizers : Lyophilization with trehalose or storage at -20°C in argon atmosphere prevents oxidative decomposition .
- Accelerated stability testing : 40°C/75% RH for 4 weeks to simulate long-term storage .
Methodological Recommendations
Designing in vitro bioactivity studies :
- Kinase inhibition : Use ADP-Glo™ assay with recombinant enzymes (e.g., Abl1) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Parallel screening on HEK293 (normal) vs. HeLa (cancer) cells to assess selectivity .
Troubleshooting low synthetic yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
